![molecular formula C12H23N3O B1492841 4-(Ethoxymethyl)-2-azaspiro[4.4]nonane-2-carboximidamide CAS No. 2097994-98-2](/img/structure/B1492841.png)
4-(Ethoxymethyl)-2-azaspiro[4.4]nonane-2-carboximidamide
Overview
Description
4-(Ethoxymethyl)-2-azaspiro[4.4]nonane-2-carboximidamide (EMAC) is a cyclic amide that has been studied for its potential applications in medicinal chemistry and drug design. EMAC has been found to have a variety of biochemical and physiological effects, and its synthesis and mechanism of action have been studied in detail.
Scientific Research Applications
4-(Ethoxymethyl)-2-azaspiro[4.4]nonane-2-carboximidamide has been studied for its potential applications in medicinal chemistry and drug design. It has been used as a model compound for the study of the cyclization of carboxylic acids and amides. 4-(Ethoxymethyl)-2-azaspiro[4.4]nonane-2-carboximidamide has also been studied for its potential applications in the synthesis of new drugs, as well as in the development of new drug delivery systems.
Mechanism of Action
The mechanism of action of 4-(Ethoxymethyl)-2-azaspiro[4.4]nonane-2-carboximidamide is not yet fully understood. However, it is believed that 4-(Ethoxymethyl)-2-azaspiro[4.4]nonane-2-carboximidamide binds to specific receptors in the body, resulting in the production of various biochemical and physiological effects.
Biochemical and Physiological Effects
4-(Ethoxymethyl)-2-azaspiro[4.4]nonane-2-carboximidamide has been found to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. 4-(Ethoxymethyl)-2-azaspiro[4.4]nonane-2-carboximidamide has also been found to have neuroprotective effects and has been shown to reduce the risk of certain neurological disorders. In addition, 4-(Ethoxymethyl)-2-azaspiro[4.4]nonane-2-carboximidamide has been found to have anti-depressant and anxiolytic properties.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-(Ethoxymethyl)-2-azaspiro[4.4]nonane-2-carboximidamide in lab experiments is that it is relatively easy to synthesize and is readily available. Additionally, 4-(Ethoxymethyl)-2-azaspiro[4.4]nonane-2-carboximidamide is relatively stable in aqueous solutions and can be stored at room temperature. However, there are some limitations to using 4-(Ethoxymethyl)-2-azaspiro[4.4]nonane-2-carboximidamide in lab experiments. For example, 4-(Ethoxymethyl)-2-azaspiro[4.4]nonane-2-carboximidamide is not soluble in organic solvents, and its solubility in water is limited. Additionally, 4-(Ethoxymethyl)-2-azaspiro[4.4]nonane-2-carboximidamide is not very stable in acidic or basic solutions.
Future Directions
The potential applications of 4-(Ethoxymethyl)-2-azaspiro[4.4]nonane-2-carboximidamide in medicinal chemistry and drug design are vast, and there are many future directions for research. One potential direction is to further explore the mechanism of action of 4-(Ethoxymethyl)-2-azaspiro[4.4]nonane-2-carboximidamide, as well as its biochemical and physiological effects. Additionally, further research could be conducted to explore the potential of 4-(Ethoxymethyl)-2-azaspiro[4.4]nonane-2-carboximidamide for the synthesis of new drugs and the development of new drug delivery systems. Additionally, further research could be conducted to explore the potential of 4-(Ethoxymethyl)-2-azaspiro[4.4]nonane-2-carboximidamide for the treatment of various diseases and disorders. Finally, further research could be conducted to explore the potential of 4-(Ethoxymethyl)-2-azaspiro[4.4]nonane-2-carboximidamide as a tool for drug discovery and development.
properties
IUPAC Name |
4-(ethoxymethyl)-2-azaspiro[4.4]nonane-2-carboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O/c1-2-16-8-10-7-15(11(13)14)9-12(10)5-3-4-6-12/h10H,2-9H2,1H3,(H3,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNODYOPJZQMIPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CN(CC12CCCC2)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Ethoxymethyl)-2-azaspiro[4.4]nonane-2-carboximidamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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